molecular formula C18H14N4O4 B12559130 4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine CAS No. 190333-63-2

4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine

Cat. No.: B12559130
CAS No.: 190333-63-2
M. Wt: 350.3 g/mol
InChI Key: ILMZAKBUHXTYNH-UHFFFAOYSA-N
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Description

4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine is an organic compound that features a bipyridine core substituted with a 2,4-dinitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine typically involves the reaction of 4-methyl-2,2’-bipyridine with 2,4-dinitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate or sodium hydroxide in dichloromethane or toluene.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Reduction: Conversion of nitro groups to amines.

    Oxidation: Conversion of methyl group to carboxylic acid.

Mechanism of Action

The mechanism by which 4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine exerts its effects involves its interaction with molecular targets through its bipyridine core and dinitrophenyl group. The bipyridine core can coordinate with metal ions, forming stable complexes that can participate in redox reactions. The dinitrophenyl group can undergo nucleophilic substitution, allowing the compound to act as a reactive intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine is unique due to the combination of the bipyridine core and the dinitrophenyl group, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

190333-63-2

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

2-[4-[(2,4-dinitrophenyl)methyl]pyridin-2-yl]-4-methylpyridine

InChI

InChI=1S/C18H14N4O4/c1-12-4-6-19-16(8-12)17-10-13(5-7-20-17)9-14-2-3-15(21(23)24)11-18(14)22(25)26/h2-8,10-11H,9H2,1H3

InChI Key

ILMZAKBUHXTYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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